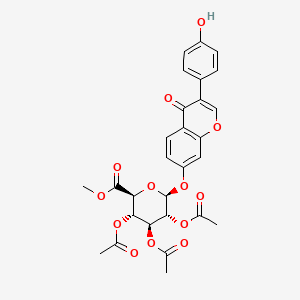

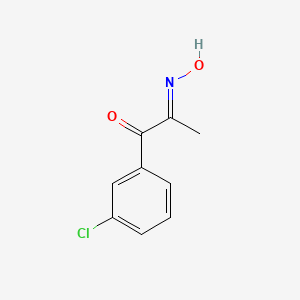

![molecular formula C3H6O3 B583789 D-[3-13C]甘油醛 CAS No. 478529-50-9](/img/structure/B583789.png)

D-[3-13C]甘油醛

描述

D-Glyceraldehyde, a triose and the simplest aldose (aldehyde sugar), is an intermediate in fructose metabolism. It occurs in all living organisms, including humans . Its enantiomer, L-glyceraldehyde, is related to the natural amino acids but does not occur in nature .

Synthesis Analysis

D-Glyceraldehyde can be synthesized via the hydrogen peroxide oxidation of glycerol . It is also available for purchase for research purposes .Molecular Structure Analysis

D-Glyceraldehyde is a triose monosaccharide with the chemical formula C3H6O3 . It is the simplest of all common aldoses and is a sweet, colorless, crystalline solid .Chemical Reactions Analysis

D-Glyceraldehyde is an important starting material for the classic Kiliani–Fischer synthesis, which is used to build larger sugars from smaller ones. In this synthesis, D-glyceraldehyde reacts with cyanide ion to add a carbon atom at the aldehyde position .Physical And Chemical Properties Analysis

D-Glyceraldehyde is a sweet, colorless, crystalline solid . It has a relatively high melting point of 145 °C .科学研究应用

酶反应中的同位素效应:D-甘油醛3-磷酸,与D-[3-13C]甘油醛密切相关的化合物,在酶反应中发挥着关键作用。例如,已经测量了甘油醛-3-磷酸脱氢酶催化的反应中的碳-13和氘同位素效应,这对于理解酶过程中的速率限制步骤是重要的(Canellas & Cleland, 1991)。

对手性纯甘油醛3-磷酸的合成:已经进行了对手性纯甘油醛3-磷酸的改进合成研究,这些是代谢途径中重要的中间体(Gauss, Schoenenberger, & Wohlgemuth, 2014)。

碳同位素效应在碳水化合物中的研究:对各种生化反应中的碳同位素效应进行研究,例如果糖-1,6-二磷酸醛酶反应,为了解碳水化合物中13C的非统计分布提供了见解(Gleixner & Schmidt, 1997)。

微生物代谢研究:D-甘油醛3-磷酸已被用于研究微生物如维氏氮杆菌中碳水化合物生物合成途径中的代谢通量(Beale & Foster, 1996)。

癌细胞中葡萄糖代谢的核磁共振研究:使用U-13C,2H7-葡萄糖进行的超极化13C核磁共振研究,以了解活体乳腺癌细胞培养中的葡萄糖代谢,展示了D-[3-13C]甘油醛在癌症研究中的潜力(Harris, Degani, & Frydman, 2013)。

胰岛素分泌和代谢中的作用:已经使用D-甘油醛研究其对胰岛素释放和β细胞代谢的影响,为糖尿病研究提供了见解(Best, Elliott, & Davies, 1997)。

了解糖酵解和代谢途径:对D-甘油醛3-磷酸在与各种酶反应中的活性化学状态的研究有助于更深入地了解糖酵解和相关代谢途径(Trentham, McMurray, & Pogson, 1969)。

对细胞功能和疾病的影响:已经研究了D-甘油醛对细胞功能(如癌细胞中的蛋白质合成)和诱导氧化应激的作用,表明其在理解细胞病理生理和疾病机制中的相关性(Guidotti, Fonnesu, & Ciaranfi, 1964)。

属性

IUPAC Name |

(2R)-2,3-dihydroxy(313C)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZXJOMYWMBOU-QQPKUSCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([C@H](C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

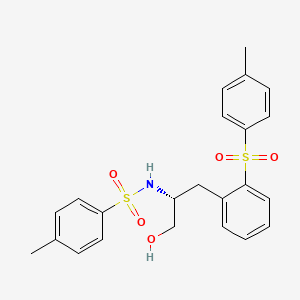

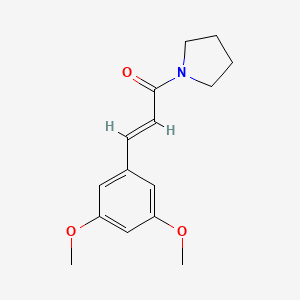

![Methyl 4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B583708.png)